4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol
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Overview
Description
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol is a natural product found in Myristica fragrans with data available.
Scientific Research Applications
Asymmetric Synthesis and Chiral Auxiliaries
This compound has been explored for its potential in asymmetric synthesis. Specifically, its variant (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been utilized as a chiral auxiliary in the synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Stereochemistry and Isomerization Studies
The compound's derivatives have been significant in studies related to stereochemistry. Research has focused on the stereoselective isomerization of related compounds, providing insights into the temperature-dependent diastereoselective formation of isochromanes, a chemical process of interest in the field of organic chemistry (Giles, Rickards, & Senanayake, 1997).
Crystal Structure Analysis
Another key area of research involves the synthesis and crystal structure analysis of related compounds. This includes the investigation of molecular configurations, particularly focusing on the dioxolane ring and its associated aromatic rings, providing valuable information for the understanding of molecular structures (Li, Wang, & Chen, 2001).
Synthesis of Related Compounds
The compound has also been instrumental in the synthesis of related lignin compounds, which are important in the study of natural polymers and organic chemistry. For instance, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, a related compound, has been synthesized from eugenol, demonstrating its significance in organic synthesis (Pepper, Sundaram, & Dyson, 1971).
properties
Product Name |
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
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Molecular Formula |
C21H26O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[(2S,3S,4R,5R)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H26O6/c1-11-12(2)21(14-9-17(25-4)19(23)18(10-14)26-5)27-20(11)13-6-7-15(22)16(8-13)24-3/h6-12,20-23H,1-5H3/t11-,12+,20-,21+/m1/s1 |
InChI Key |
KBIHHHDCLJQNHG-DGWQTREISA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C(=C3)OC)O)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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